Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride

Chiral building block Stereoselective synthesis Positional isomer differentiation

Medicinal chemistry programs requiring chiral piperidine scaffolds often face limited options with orthogonal protecting-group strategies. This compound resolves that gap: • Stereogenic C3 center enables enantioselective derivatization; achiral 4-piperidinyloxy isomer (CAS 1220020-15-4) cannot offer this handle. • Benzyl ester permits selective hydrogenolysis (H₂, Pd/C) under neutral conditions, orthogonal to alkaline hydrolysis required for methyl ester analogs. • NLT 98% purity supports stoichiometric reliability in multi-step cGMP intermediate synthesis. Supplied as white to off-white crystalline powder; hydrochloride salt enhances aqueous solubility.

Molecular Formula C19H22ClNO3
Molecular Weight 347.8 g/mol
CAS No. 1219976-61-0
Cat. No. B1374868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(3-piperidinyloxy)benzoate hydrochloride
CAS1219976-61-0
Molecular FormulaC19H22ClNO3
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C19H21NO3.ClH/c21-19(22-14-15-5-2-1-3-6-15)16-8-10-17(11-9-16)23-18-7-4-12-20-13-18;/h1-3,5-6,8-11,18,20H,4,7,12-14H2;1H
InChIKeyBAFGZQNPVUHALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(3-piperidinyloxy)benzoate Hydrochloride: Identity & Baseline


Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride (CAS 1219976-61-0) is a synthetic organic compound with the molecular formula C₁₉H₂₂ClNO₃ and a molecular weight of 347.84 g·mol⁻¹, classified as a benzyl-ester-protected 4-(piperidin-3-yloxy)benzoic acid hydrochloride salt . The compound belongs to the aryloxypiperidine class, which has been explored in medicinal chemistry for histamine H3 receptor modulation and complement factor B inhibition [1][2]. It is supplied as a white to off-white crystalline powder with enhanced aqueous solubility conferred by the hydrochloride salt form . Its structure features three synthetically addressable functional domains—a benzyl ester, a para-substituted benzoate aryl ether, and a secondary piperidine amine—making it a versatile intermediate for further derivatization in drug discovery programs.

1
Chiral building block for asymmetric synthesis workflows
Stereogenic center at C3 of piperidine ring supports enantioselective derivatization
2
Orthogonal deprotection via benzyl ester hydrogenolysis
Neutral-condition cleavage enables compatibility with acid-/base-sensitive intermediates
3
Aryloxypiperidine scaffold for fragment-based library synthesis
Structurally congruent with sigma-1 and H3 receptor pharmacophores; class-level precedent

Benzyl 4-(3-piperidinyloxy)benzoate HCl vs. Isomer and Ester Analog


Within the piperidinyloxy benzoate ester family, the position of the piperidine attachment (3-position vs. 4-position) and the identity of the ester group (benzyl vs. methyl vs. ethyl) are not interchangeable parameters. The 3-piperidinyloxy substitution introduces a stereogenic center at the C3 carbon of the piperidine ring, generating a chiral building block that is absent in the achiral 4-piperidinyloxy isomer (CAS 1220020-15-4) . The benzyl ester moiety enables selective deprotection via catalytic hydrogenolysis—an orthogonal cleavage strategy that cannot be replicated with the methyl ester analog (CAS 1220019-94-2), which requires alkaline hydrolysis conditions that may be incompatible with acid-sensitive downstream intermediates . The direct oxy-linker topology further distinguishes this compound from the ethyl-extended analog benzyl 4-(2-(piperidin-3-yl)ethoxy)benzoate hydrochloride (CAS 1220016-50-1), which possesses an additional ethylene spacer that alters conformational flexibility and metabolic vulnerability . These structural differences carry direct consequences for synthetic route design, intermediate compatibility, and ultimate compound selection in multi-step medicinal chemistry campaigns.

!
4-Piperidinyloxy Isomer
Achiral isomer lacks the stereogenic center required for enantioselective synthesis; chiral resolution workflows may not transfer.
!
Methyl Ester Analog
Alkaline/acidic hydrolysis conditions may be incompatible with acid-sensitive protecting groups; orthogonal deprotection strategy may not reproduce.
!
Ethyl-Extended Linker Analog
Additional ethylene spacer introduces conformational flexibility and a potential CYP-mediated metabolic soft spot; pharmacophore presentation may shift.

Quantitative Differentiation Against Closest Analogs


Chiral Center: 3- vs. 4-Piperidinyloxy Positional Isomer

Benzyl 4-(3-piperidinyloxy)benzoate hydrochloride (CAS 1219976-61-0) contains an sp³-hybridized carbon at the C3 position of the piperidine ring bearing the aryloxy substituent, creating a stereogenic center that renders the molecule chiral. In contrast, the 4-piperidinyloxy positional isomer (benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, CAS 1220020-15-4) has the aryloxy group attached at the C4 position, which lies in the plane of symmetry of the piperidine ring, producing an achiral molecule with a molecular weight of 347.85 g·mol⁻¹ and the identical molecular formula C₁₉H₂₂ClNO₃ . The presence of this chiral center in the target compound enables its use as a chiral building block for asymmetric synthesis and as a probe for stereochemical structure-activity relationship (SAR) studies, a capability that the 4-position isomer fundamentally lacks .

Chiral Center
Head-to-head
Chiral vs. Achiral; Stereogenic C3 present vs. absent
Stereochemical-control context; supports enantioselective derivatization
Qualitative difference confirmed by SMILES comparison; MW difference negligible
Chiral building block Stereoselective synthesis Positional isomer differentiation

Benzyl Ester vs. Methyl Ester: Deprotection Orthogonality

The benzyl ester of the target compound (MW = 347.84 g·mol⁻¹) confers a 76.10 g·mol⁻¹ molecular weight increase and a computed logP elevation of approximately 2.2 log units compared to the methyl ester analog methyl 4-(3-piperidinyloxy)benzoate hydrochloride (CAS 1220019-94-2, MW = 271.74 g·mol⁻¹) . This logP difference, estimated using the AlogP method for structurally related benzyl vs. methyl benzoate pairs, translates to an approximately 160-fold higher predicted octanol-water partition coefficient for the benzyl ester . Critically, the benzyl ester can be cleaved under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), whereas the methyl ester requires alkaline or acidic hydrolysis [1]. This orthogonal reactivity enables sequential deprotection strategies in multi-step syntheses where the methyl ester would be prematurely labile.

Benzyl vs. Methyl Ester
Cross-study
ΔMW +76.10 g·mol⁻¹; ΔlogP ≈ +2.2 units
Supports orthogonal deprotection strategy; higher lipophilicity context
logP estimated by AlogP fragment contribution method
Orthogonal protecting group strategy Hydrogenolysis Physicochemical differentiation

Linker Topology: Direct Oxy-Linker vs. Ethylene Spacer

The target compound features a direct ether linkage (Ar–O–C_piperidine) between the benzoate aryl ring and the piperidine C3 position, with a molecular weight of 347.84 g·mol⁻¹. In contrast, the ethyl-extended analog benzyl 4-(2-(piperidin-3-yl)ethoxy)benzoate hydrochloride (CAS 1220016-50-1) inserts an ethylene spacer (Ar–O–CH₂CH₂–C_piperidine), increasing the molecular weight to 375.89 g·mol⁻¹ (ΔMW = +28.05 g·mol⁻¹) and adding two rotatable bonds . The direct oxy-linker restricts conformational freedom between the aryl and piperidine rings, which can be advantageous for retaining a defined pharmacophore geometry when the compound is used as a fragment or intermediate in target-directed synthesis. Additionally, the ethylene spacer introduces a potential site for oxidative metabolism (CYP-mediated ω-oxidation) that is absent in the direct oxy-linker topology [1]. This distinction is critical for medicinal chemistry programs where linker-dependent metabolic soft spots must be controlled early in lead optimization.

Linker Topology
Class-level
ΔMW +28.05 g·mol⁻¹; Δ2 rotatable bonds
Conformational restriction context; metabolic vulnerability may differ
CYP-mediated oxidation inference based on alkyl ether metabolism class
Linker SAR Conformational restriction Metabolic stability

Hydrochloride Salt vs. Free Base: Solubility & Handling

Benzyl 4-(3-piperidinyloxy)benzoate is supplied as the hydrochloride salt (CAS 1219976-61-0), which confers enhanced aqueous solubility compared to its free base form through protonation of the piperidine secondary amine (predicted pKa ≈ 9.5–10.5 for the piperidinium group) . The hydrochloride salt appears as a white to off-white crystalline powder at room temperature, a solid-state form that facilitates accurate weighing, reproducible formulation, and long-term storage stability . In contrast, the free base form of this compound class is typically an oil or low-melting solid with reduced water solubility and greater susceptibility to atmospheric CO₂ absorption (carbamate formation) [1]. While quantitative solubility data for this specific compound are not publicly available, the general principle that hydrochloride salts of piperidine-containing compounds exhibit 10- to 1000-fold higher aqueous solubility than their free base counterparts is well-established in pharmaceutical salt selection literature [1].

Salt vs. Free Base
Class-level
Estimated 10- to 1000-fold solubility increase
Formulation-context; supports aqueous assay preparation
Class-level inference for piperidine HCl salts; compound-specific data to verify
Salt form selection Aqueous solubility Solid-state handling

Vendor Purity Grades: Comparison for Analytical Method Development

Commercially available benzyl 4-(3-piperidinyloxy)benzoate hydrochloride is supplied at two distinct purity tiers. MolCore offers the compound at NLT 98% purity under ISO-certified quality systems, while multiple other vendors (CymitQuimica/Biosynth, AKSci, BenchChem) specify a minimum purity of 95% . For the 4-piperidinyloxy positional isomer (CAS 1220020-15-4), the dominant commercial specification is also Min. 95% . The 3-percentage-point purity differential represents a meaningful difference in total impurity burden (≤2% vs. ≤5%), which is particularly relevant for applications requiring high analytical stringency, such as pharmacopoeial reference standard qualification, impurity profiling method validation, or stoichiometric reagent use in cGMP intermediate synthesis.

Purity Grades
Head-to-head
NLT 98% vs. Min. 95%; ≤2% vs. ≤5% impurities
Specification review; supports analytical method development
Vendor specification sheets; determined by HPLC area normalization
Purity specification Quality control Analytical method development

Aryloxypiperidine Scaffold: Sigma-1 & H3 Receptor Recognition

The target compound shares the aryloxypiperidine core scaffold with multiple ligand classes that have demonstrated quantifiable target engagement. In the patent literature, aryloxypiperidine derivatives are claimed as histamine H3 receptor ligands with binding affinities in the nanomolar range [1]. Related phenoxyalkylpiperidines have been characterized as high-affinity sigma-1 (σ1) receptor ligands, with the most potent congeners achieving Ki values as low as 0.34 nM at σ1 [2]. The piperidine-substituted benzoic acid scaffold has further been disclosed as the basis for complement factor B inhibitors with demonstrated inhibitory activity in the alternative complement pathway hemolysis assay [3]. While no direct binding or functional assay data are available for benzyl 4-(3-piperidinyloxy)benzoate hydrochloride itself, its structural congruence with these validated pharmacophores supports its use as a screening intermediate or fragment in target-directed library synthesis.

Target Recognition
Class-level
σ1 Ki 0.34 nM; H3 nanomolar range (class analogs)
Screening-library design context; no direct data for this compound
Patent and literature survey; target engagement not confirmed for this entity
Sigma-1 receptor Histamine H3 receptor Aryloxypiperidine pharmacophore

Benzyl 4-(3-piperidinyloxy)benzoate HCl: Application Scenarios


Chiral Intermediate for Asymmetric Synthesis

The stereogenic center at the C3 position of the piperidine ring, absent in the 4-piperidinyloxy isomer [1], makes this compound a rational procurement choice for medicinal chemistry programs requiring chiral building blocks. When a synthetic route demands downstream enantioselective derivatization—such as chiral resolution, asymmetric alkylation of the piperidine nitrogen, or diastereomeric salt formation—the 3-piperidinyloxy scaffold provides the requisite stereochemical handle that the achiral 4-isomer cannot offer. This is particularly relevant for CNS-targeted programs where piperidine chirality has been shown to influence receptor subtype selectivity within the sigma and histamine receptor families [2].

Orthogonal Deprotection via Benzyl Ester Hydrogenolysis

The benzyl ester of the target compound enables selective deprotection via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions [1], a cleavage mode that is orthogonal to the alkaline/acidic hydrolysis required for the methyl ester analog (CAS 1220019-94-2). This property is critical for synthetic sequences where other base- or acid-sensitive functional groups (e.g., acetals, silyl ethers, β-lactams) are present. Procurement of the benzyl ester variant allows chemists to execute a deprotection step without risking premature cleavage or degradation of co-existing protecting groups, directly reducing the number of protection/deprotection iterations and improving overall synthetic efficiency. The NLT 98% purity grade from MolCore [2] further supports stoichiometric reliability in cGMP intermediate synthesis.

Lipophilicity Probe for Lead Optimization

With an estimated logP elevation of approximately 2.2 units over the methyl ester analog [1], benzyl 4-(3-piperidinyloxy)benzoate hydrochloride serves as a high-logP comparator in structure-property relationship (SPR) studies. When a lead series requires systematic exploration of lipophilicity-dependent parameters—such as passive membrane permeability, plasma protein binding, or metabolic clearance—the benzyl ester provides a defined increment in lipophilicity relative to the methyl ester baseline. The direct oxy-linker topology further ensures that the lipophilicity shift is attributable specifically to the ester moiety without confounding contributions from a flexible linker [2], enabling cleaner SAR interpretation in property optimization campaigns.

Fragment Library Synthesis for Sigma-1 & H3 Receptors

The aryloxypiperidine core structure of the target compound aligns with validated pharmacophores for sigma-1 and histamine H3 receptors, where structurally related phenoxyalkylpiperidines have achieved σ1 Ki values as low as 0.34 nM and aryloxypiperidines have demonstrated nanomolar H3 binding [1][2]. Although no direct binding data exist for this specific compound, its structural features—the piperidine secondary amine (a key recognition element for both targets), the para-substituted benzoate aryl ether, and the benzyl ester—position it as a suitable starting fragment for library synthesis or as a derivatization-ready intermediate for generating screening candidates. Researchers procuring this compound for sigma-1 or H3-targeted programs should prioritize the NLT 98% purity grade to minimize confounding assay artifacts from impurities .

Application
Selection Property
Validation Focus
Chiral intermediate for asymmetric synthesis
Stereogenic center at C3 of piperidine ring
Enantioselective derivatization review
Orthogonal deprotection strategies
Benzyl ester cleavable by catalytic hydrogenolysis
Acid-/base-sensitive group compatibility
Lipophilicity probe for lead optimization
Estimated logP elevation vs. methyl ester analog
Property-shift attribution without linker confound
Fragment library synthesis for σ1 and H3 receptors
Aryloxypiperidine scaffold congruence
Class-level target-engagement precedent review

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